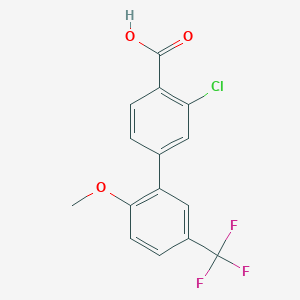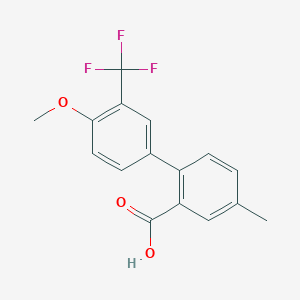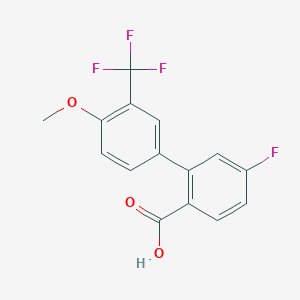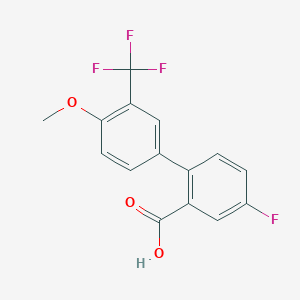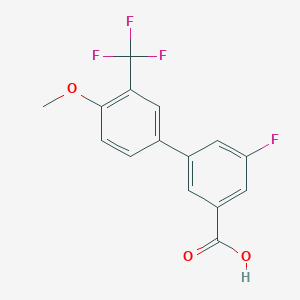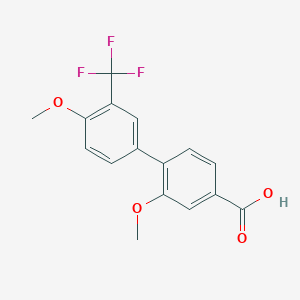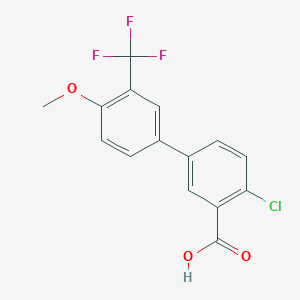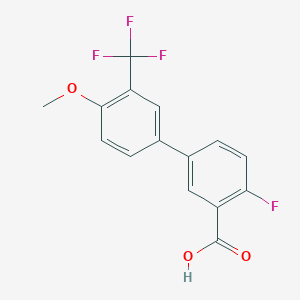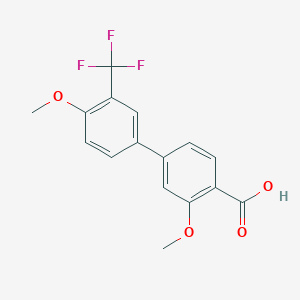
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
説明
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, or 6-CMTBA, is a widely used synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a small molecule that belongs to the family of phenylbenzoic acids, and is commonly used in the synthesis of various organic compounds. Its unique chemical structure allows it to be used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in pharmaceutical synthesis. In addition, 6-CMTBA has been found to have potential therapeutic applications, given its ability to interact with various biological systems.
作用機序
The exact mechanism of action of 6-CMTBA is not yet fully understood. However, it is known that the compound is able to interact with various biological systems, including enzymes, neurotransmitters, and genes. For example, 6-CMTBA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, by binding to its active site and preventing its activity. In addition, 6-CMTBA has been found to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their receptors and either activating or inhibiting their activity. Finally, 6-CMTBA has been found to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation, by binding to their promoters and either activating or inhibiting their transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMTBA have been studied in a variety of systems, including bacteria, yeast, and mammalian cells. In general, 6-CMTBA has been found to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, 6-CMTBA has been found to reduce the expression of certain genes involved in apoptosis, such as caspase-3, and to inhibit the proliferation of certain types of cells, such as cancer cells.
実験室実験の利点と制限
6-CMTBA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. In addition, 6-CMTBA is a small molecule, which makes it ideal for use in biological assays and other studies that require precise control over the concentration of the compound. However, 6-CMTBA is relatively unstable and can be easily degraded in the presence of light or heat. Furthermore, it is a relatively expensive reagent, making it difficult to use in large-scale experiments.
将来の方向性
Given its potential therapeutic applications, 6-CMTBA has the potential to be further studied for its potential clinical applications. For example, further research could be done to explore its ability to modulate the activity of certain enzymes and neurotransmitters, as well as its ability to modulate the expression of certain genes. In addition, further research could be done to explore its potential synergistic effects with other compounds, as well as its potential to be used in combination with other therapeutic agents. Finally, further research could be done to explore its potential applications in other biological systems, such as plants and animals.
合成法
6-CMTBA is synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylbenzene and chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired 6-chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid as a white solid. The second step involves the purification of the product by recrystallization, which yields 6-CMTBA with a purity of up to 95%.
科学的研究の応用
6-CMTBA has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a ligand in metal-catalyzed cross-coupling reactions. In addition, 6-CMTBA has been found to have potential therapeutic applications, as it has been shown to interact with various biological systems. For example, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine. Furthermore, 6-CMTBA has been studied for its ability to modulate the expression of certain genes, such as those involved in inflammation, apoptosis, and cell proliferation.
特性
IUPAC Name |
2-chloro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOMNPIIOIWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692175 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261936-00-8 | |
| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



